molecular formula C10H18ClN3O2 B2855339 tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride CAS No. 1909309-39-2

tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride

Cat. No. B2855339
CAS RN: 1909309-39-2
M. Wt: 247.72
InChI Key: WNURYHIAARHNDX-UHFFFAOYSA-N
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Description

“tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride” is a chemical compound with the CAS No. 1909309-39-2 . It has a molecular weight of 247.72 and a molecular formula of C10H18ClN3O2 .


Synthesis Analysis

While specific synthesis methods for “tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride” were not found, similar compounds have been synthesized using solvent-free condensation/reduction reaction sequences . This methodology is characterized by its operational simplicity, short reaction time, and the fact that isolation and purification of the aldimine intermediate is not required .


Chemical Reactions Analysis

While specific chemical reactions involving “tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride” were not found, 5-amino-pyrazoles, a related class of compounds, have been used as versatile synthetic building blocks in the synthesis of diverse heterocyclic compounds . These compounds have been synthesized via a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Future Directions

The future directions for research on “tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride” and similar compounds could involve further exploration of their synthesis methods, as well as their potential applications in the field of pharmaceutics and medicinal chemistry . Given the prominence of nitrogen-based heterocycles in drug design , this compound could potentially serve as a valuable tool in the development of new pharmaceuticals.

properties

IUPAC Name

tert-butyl 2-amino-2-(2-methylpyrazol-3-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2.ClH/c1-10(2,3)15-9(14)8(11)7-5-6-12-13(7)4;/h5-6,8H,11H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNURYHIAARHNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=NN1C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride

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